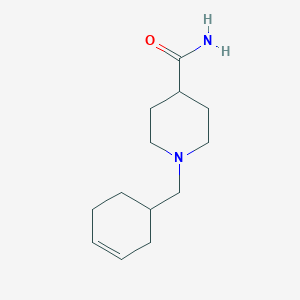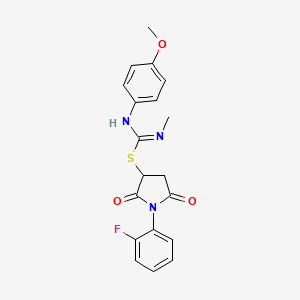
1-(3-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-(3-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide, also known as CX614, is a potent compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of ampakines, which are drugs that modulate the activity of AMPA receptors in the brain. In
Mécanisme D'action
The mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide involves the modulation of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity. This compound acts as a positive allosteric modulator of AMPA receptors, which enhances the activity of these receptors and increases the influx of calcium ions into the postsynaptic neuron. This leads to the activation of various intracellular signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are involved in synaptic plasticity and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to induce long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism underlying learning and memory. This compound also increases the expression of brain-derived neurotrophic factor (BDNF), which is a neurotrophin that promotes neuronal survival and growth. This compound has been reported to improve spatial memory, object recognition memory, and fear conditioning memory in animal models. This compound also exhibits neuroprotective effects against excitotoxicity, oxidative stress, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide has several advantages for lab experiments, such as its high potency, selectivity, and water solubility. This compound can be easily administered to animals or cultured cells using various routes, such as intraperitoneal injection, oral gavage, or bath application. However, this compound also has some limitations, such as its short half-life, which requires frequent dosing, and its potential toxicity at high concentrations. Moreover, the effects of this compound may vary depending on the experimental conditions, such as the dose, timing, and duration of treatment.
Orientations Futures
There are several future directions for the research on 1-(3-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide, such as the investigation of its effects on different brain regions and cell types, the exploration of its interactions with other neurotransmitter systems, and the development of more potent and selective analogs. This compound may also have potential applications in other fields, such as neuroengineering and neuroprosthetics, where it can be used to enhance neural plasticity and restore function in damaged or diseased brains. Overall, this compound represents a promising tool for understanding the mechanisms of synaptic plasticity and developing novel therapies for neurological and psychiatric disorders.
Applications De Recherche Scientifique
1-(3-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. This compound has been shown to enhance synaptic plasticity and improve cognitive function in animal models and human clinical trials. This compound has also been investigated for its neuroprotective effects against ischemic stroke and traumatic brain injury.
Propriétés
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c14-13(16)12-6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-2,11-12H,3-10H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSAYWLDLIPAMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCC(CC2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4899544.png)
![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4899549.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B4899559.png)
![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4899566.png)
![3-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4899574.png)

![N-[5-(aminosulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4899615.png)

![2-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxy-4-nitrophenyl)amino]acrylonitrile](/img/structure/B4899628.png)
![5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4899630.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4899637.png)
![N,N,4,5-tetramethyl-6-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-2-pyrimidinamine](/img/structure/B4899640.png)
![3,3'-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide](/img/structure/B4899649.png)